molecular formula C11H15NO2S B2903227 Methyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 308292-45-7

Methyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2903227
M. Wt: 225.31
InChI Key: YHYBWJHQHFHSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (MAMTTC) is an organic compound belonging to the class of benzothiophene carboxylates. It is a white, odorless crystalline solid that is soluble in organic solvents such as dichloromethane and ethyl acetate. MAMTTC is used in a variety of scientific research applications, including as a substrate for enzymatic studies, as a ligand for receptor binding studies, and as an inhibitor of enzymes.

Scientific Research Applications

Synthesis and Antimicrobial Properties

Methyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives have been studied for their potential as antimicrobial and anti-inflammatory agents. One such study involved the synthesis of various Schiff bases derived from this compound, which exhibited promising antibacterial and antifungal activities (Narayana, Ashalatha, Raj & Kumari, 2006). Additionally, the synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one from this compound also showed potential for antimicrobial and anti-inflammatory applications.

Crystal Structure Analysis

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was analyzed, revealing the compound's structure, which includes a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. This study is crucial for understanding the molecular configuration and potential interactions in biological systems (Vasu, Nirmala, Chopra, Mohan & Saravanan, 2004).

Synthesis of Biologically Active Derivatives

There have been several investigations into the synthesis of biologically active derivatives of methyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These include the production of compounds with potential antibacterial and antifungal properties, demonstrating the versatility and medicinal relevance of this chemical structure (Vasu, Nirmala, Chopra, Mohan & Saravanan, 2005).

Pharmaceutical Applications

A significant area of research involves the optimization of synthesis methods for pharmacologically active azomethine derivatives of the compound. This research is particularly focused on their potential cytostatic, antitubercular, and anti-inflammatory activities, indicating the compound's relevance in pharmaceutical science and medical chemistry (Chiriapkin, Kodonidi & Larsky, 2021).

Chemical Transformations and Synthesis Techniques

Studies have explored various chemical transformations and synthesis techniques involving this compound and its derivatives. These include the synthesis of novel heterocyclic compounds, which may have implications for developing new pharmaceuticals or materials with unique properties (Youssef, 2009).

properties

IUPAC Name

methyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-6-3-4-7-8(5-6)15-10(12)9(7)11(13)14-2/h6H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYBWJHQHFHSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Citations

For This Compound
1
Citations
A Fouda, S Negi, O Zaremba, RS Gaidar… - Journal of Medicinal …, 2023 - ACS Publications
Retinoic acid receptor-related orphan receptor γ t (RORγt) is a nuclear receptor expressed in a variety of tissues and is a potential drug target for the treatment of inflammatory and auto-…
Number of citations: 3 pubs.acs.org

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